molecular formula C7H12ClNO4S B2761377 rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride CAS No. 2416217-95-1

rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride

Cat. No.: B2761377
CAS No.: 2416217-95-1
M. Wt: 241.69
InChI Key: NIJSRMCJLROSIY-VDTYLAMSSA-N
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Description

rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride is a complex organic compound with a unique structure that includes a thieno[3,4-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors. Additionally, its derivatives are studied for their antimicrobial and anticancer activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its ability to undergo various chemical modifications makes it a versatile component in material science research.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride is unique due to its thieno[3,4-b]pyrrole core, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions. Compared to similar compounds, it offers unique opportunities for the development of novel materials and therapeutic agents.

Properties

IUPAC Name

(3aS,6aS)-5,5-dioxo-1,2,3,3a,4,6-hexahydrothieno[3,4-b]pyrrole-6a-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S.ClH/c9-6(10)7-4-13(11,12)3-5(7)1-2-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGCLYAANGSBK-PACXSXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1CS(=O)(=O)C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@]2([C@H]1CS(=O)(=O)C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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